N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide is a complex organic compound that features a furan ring, a tosyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl intermediate, which can be synthesized through the Vilsmeier-Haack reaction using furfural and phosphorus oxychloride in dimethylformamide . The tosylethyl group is introduced via a nucleophilic substitution reaction, where the furan-2-yl intermediate reacts with tosyl chloride in the presence of a base such as pyridine . Finally, the oxalamide moiety is formed by reacting the tosylethyl intermediate with oxalyl chloride and aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the tosyl moiety can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the tosyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity . The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The oxalamide moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-benzylamide: Similar structure but with a benzyl group instead of a phenyl group.
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenylacetamide: Similar structure but with an acetamide group instead of an oxalamide group.
Uniqueness
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide is unique due to its combination of a furan ring, a tosyl group, and an oxalamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15-9-11-17(12-10-15)29(26,27)19(18-8-5-13-28-18)14-22-20(24)21(25)23-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLSLOJYDSPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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